BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Bromopyridine: A Cornerstone Building Block
In Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromopyridine

Cat. No.: B030812

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyridine has emerged as a highly versatile and indispensable building block in the
field of organic synthesis. Its unique electronic properties and reactivity profile make it a
valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the
pharmaceutical and agrochemical industries. This technical guide provides a comprehensive
overview of the physical and chemical properties of 3-bromopyridine, its reactivity in key
synthetic transformations, and its application in the synthesis of notable commercial products.
Detailed experimental protocols for seminal reactions and tabulated quantitative data are
presented to facilitate its practical application in the laboratory.

Physicochemical Properties of 3-Bromopyridine

3-Bromopyridine is a colorless to light yellow liquid at room temperature.[1] A summary of its
key physical properties is provided in the table below.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b030812?utm_src=pdf-interest
https://www.benchchem.com/product/b030812?utm_src=pdf-body
https://www.benchchem.com/product/b030812?utm_src=pdf-body
https://www.benchchem.com/product/b030812?utm_src=pdf-body
https://www.benchchem.com/product/b030812?utm_src=pdf-body
https://www.benchchem.com/pdf/The_Core_Mechanism_of_Electrophilic_Substitution_on_Bromopyridines_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
Molecular Formula CsHaBrN [2][3]

Molar Mass 157.998 g/mol [2]
Appearance Colorless to light yellow liquid [1]

Density 1.640 g/cm3 [2]

Melting Point -27 °C [2]

Boiling Point 173 °C [2]

Flash Point 51°C [2]

Refractive Index 1.571 (at 20°C) [4]

- Slightly soluble in water.
Solubility _ [1][5]
Soluble in ethanol and ether.

Reactivity and Synthetic Applications

The reactivity of 3-bromopyridine is characterized by the interplay of the electron-withdrawing
nature of the pyridine nitrogen and the electronic effects of the bromine substituent.[1] This
leads to a rich and varied chemical behavior, making it a versatile substrate for a range of
organic transformations.

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic
attack compared to benzene.[1] In the case of 3-bromopyridine, the nitrogen atom deactivates
the C2, C4, and C6 positions. The bromine atom at the C3 position directs incoming
electrophiles to the C2 and C4 positions (ortho and para to the bromine); however, attack at the
C2 position is disfavored due to its proximity to the ring nitrogen.[1] Consequently, electrophilic
substitution on 3-bromopyridine preferentially occurs at the C5 position.[1] For instance, the
nitration of 3-bromopyridine yields 3-bromo-5-nitropyridine as the major product.[1]

Nucleophilic Aromatic Substitution
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Nucleophilic aromatic substitution (SNA) on the pyridine ring is favored at the C2 and C4
positions due to the ability of the electronegative nitrogen to stabilize the anionic intermediate.
While 3-bromopyridine is less reactive towards SNA compared to its 2- and 4-bromo isomers,
reactions can be achieved under forcing conditions or with highly activated nucleophiles.

Metalation

The bromine atom in 3-bromopyridine facilitates metal-halogen exchange, a common method
for the generation of 3-pyridyl organometallic reagents. Treatment of 3-bromopyridine with
strong bases like n-butyllithium (n-BuLi) at low temperatures leads to the formation of 3-
lithiopyridine. This intermediate can then be reacted with various electrophiles to introduce a
wide range of functional groups at the 3-position.[6]

Cross-Coupling Reactions: A Gateway to Molecular
Diversity

3-Bromopyridine is an excellent substrate for a multitude of palladium-catalyzed cross-
coupling reactions, which are fundamental tools for the construction of carbon-carbon and
carbon-heteroatom bonds.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction of 3-bromopyridine with various boronic acids and their
derivatives provides a powerful method for the synthesis of 3-arylpyridines and 3-
heteroarylpyridines. These motifs are prevalent in many biologically active compounds.
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Caption: General scheme of the Suzuki-Miyaura coupling reaction with 3-bromopyridine.

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Bromopyridine
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Heck-Mizoroki Reaction

The Heck-Mizoroki reaction allows for the coupling of 3-bromopyridine with alkenes, providing
access to 3-vinylpyridines and their derivatives. These products are valuable intermediates for
further functionalization.
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Caption: General scheme of the Heck-Mizoroki reaction with 3-bromopyridine.

Table 2: Examples of Heck-Mizoroki Reaction with 3-Bromopyridine

Temp . Yield Referen
Alkene Catalyst Base Solvent Time (h)
(°C) (%) ce
Styrene Pd(OAc)2 Kz2COs DMAc 120 24 85 [3]
Ethyl Pd(OACc)2
EtsN DMF 100 18 90 [3]

acrylate /P(o-tol)3

n-Butyl
Pd(OAc)2 NaOAc NMP 130 12 88 [10]
acrylate

Sonogashira Coupling

The Sonogashira coupling of 3-bromopyridine with terminal alkynes is a highly efficient
method for the synthesis of 3-alkynylpyridines. This reaction is typically catalyzed by a
palladium complex in the presence of a copper(l) co-catalyst.
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Caption: General scheme of the Sonogashira coupling reaction with 3-bromopyridine.

Table 3: Examples of Sonogashira Coupling with 3-Bromopyridine
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Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling

3-bromopyridine with a wide variety of primary and secondary amines. This reaction is of

paramount importance in the synthesis of pharmaceuticals and other nitrogen-containing

compounds.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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